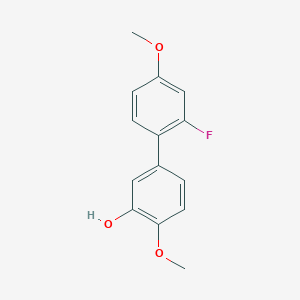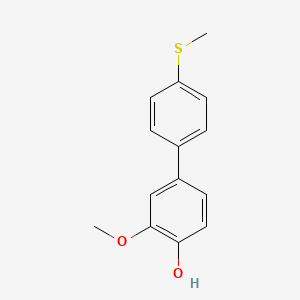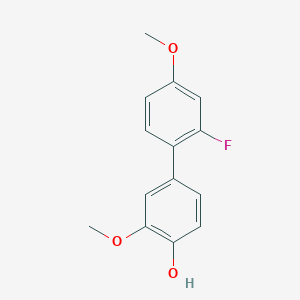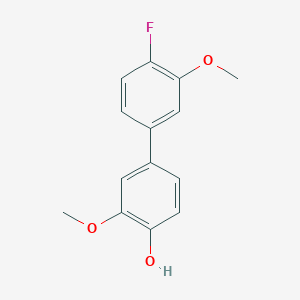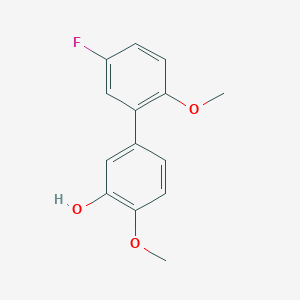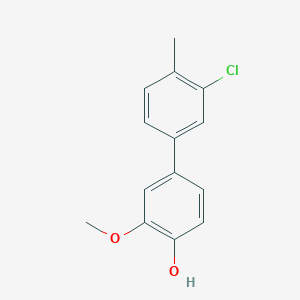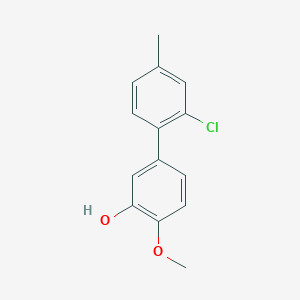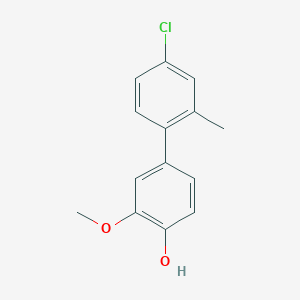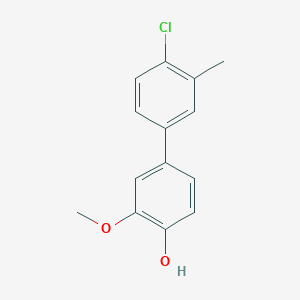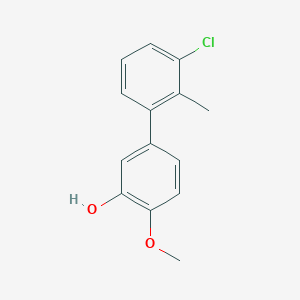
5-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP, 95%) is a phenolic compound that is widely used in scientific research and industrial applications. It is a versatile compound with a wide range of applications, such as a reagent in organic synthesis, a solvent in the production of pharmaceuticals, and a catalyst in the production of polymers. The compound has unique properties and is an important component in the production of a variety of products.
Applications De Recherche Scientifique
5-CMP-2-MP, 95% is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a catalyst in the production of polymers. In addition, it has been used in the production of dyes, in the synthesis of polyurethanes, and in the production of other compounds. Furthermore, it has been used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 5-CMP-2-MP, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of 3-chloro-2-methylphenol and 2-methoxy-phenol. The reaction is believed to involve the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2-MP, 95% have not been extensively studied. However, it is believed that the compound can act as a catalyst in the production of certain compounds, such as dyes and polymers, which can have beneficial effects on the human body. Furthermore, it is believed that the compound may have antioxidant properties, which could potentially be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-CMP-2-MP, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a laboratory setting. Furthermore, it has a wide range of applications, which makes it a versatile compound for use in a variety of experiments. However, the compound has some limitations. It is not suitable for use in experiments involving human subjects, and it may have some toxic effects if it is not used in accordance with safety guidelines.
Orientations Futures
The future of 5-CMP-2-MP, 95% is promising. The compound has a wide range of potential applications, and further research is needed to explore these possibilities. Potential future applications include the use of the compound in the synthesis of new drugs, the development of new polymers, and the production of new dyes. In addition, further research is needed to explore the potential biochemical and physiological effects of the compound, as well as its potential toxicity.
Méthodes De Synthèse
5-CMP-2-MP, 95% is synthesized by the reaction of 3-chloro-2-methylphenol and 2-methoxy-phenol in the presence of an acidic catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at a temperature of between 80 and 120°C. The reaction is typically complete within 2-3 hours, and the resulting product is a mixture of the desired 5-CMP-2-MP, 95% and other by-products.
Propriétés
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-11(4-3-5-12(9)15)10-6-7-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVZAJRGKGHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685594 |
Source


|
| Record name | 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261901-10-3 |
Source


|
| Record name | 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

